

Application of (S)-(-)-tert-Butylsulfinamide in the synthesis of pharmaceutical intermediates.

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Compound of Interest

Compound Name: (S)-(-)-tert-Butylsulfinamide

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Application of (S)-(-)-tert-Butylsulfinamide in the Synthesis of Pharmaceutical Intermediates

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

(S)-(-)-tert-Butylsulfinamide, commonly known as the Ellman auxiliary, has emerged as a powerful and versatile chiral auxiliary in asymmetric synthesis. Its application has been particularly impactful in the stereoselective synthesis of chiral amines, which are ubiquitous structural motifs in a vast number of pharmaceutical compounds. This document provides detailed application notes and experimental protocols for the use of **(S)-(-)-tert-Butylsulfinamide** in the synthesis of key pharmaceutical intermediates. The protocols cover the formation of N-tert-butanefulfinyl imines, diastereoselective nucleophilic additions, and the subsequent deprotection to yield highly enantioenriched chiral amines. Specific applications in the synthesis of intermediates for drugs such as Apremilast, Sitagliptin, and various bioactive alkaloids are highlighted, with quantitative data presented in tabular format for clarity and comparison.

Introduction

Chiral amines are fundamental building blocks in the pharmaceutical industry, with a significant percentage of top-selling drugs containing at least one stereogenic amine center.^[1] The enantioselective synthesis of these amines is therefore a critical challenge in drug discovery

and development. **(S)-(-)-tert-Butylsulfinamide**, introduced by Ellman, serves as a chiral ammonia equivalent, enabling the efficient and highly stereocontrolled synthesis of a wide array of chiral amines.^[2]

The general strategy involves three key steps:

- Condensation: Reaction of **(S)-(-)-tert-butylsulfinamide** with an aldehyde or ketone to form a chiral N-tert-butanefulfinyl imine.
- Nucleophilic Addition: Diastereoselective addition of a nucleophile to the imine, with the stereochemistry directed by the bulky tert-butylsulfinyl group.
- Deprotection: Mild acidic cleavage of the N-S bond to release the free chiral amine.^[3]

This methodology offers several advantages, including the ready availability of both enantiomers of the auxiliary, high yields and diastereoselectivities, and the operational simplicity of the procedures.^[2]

General Experimental Protocols

Synthesis of N-tert-Butanesulfinyl Imines

The formation of N-tert-butanefulfinyl imines from aldehydes and ketones is a crucial first step. The choice of dehydrating agent is key to achieving high yields.

Protocol 2.1.1: CuSO₄-Mediated Condensation of Aldehydes^{[1][4]}

- Materials:
 - **(S)-(-)-tert-Butylsulfinamide**
 - Aldehyde (1.1 equiv)
 - Anhydrous Copper (II) Sulfate (CuSO₄) (2.0 equiv)
 - Dichloromethane (CH₂Cl₂)
- Procedure:

- To a stirred suspension of **(S)-(-)-tert-butylsulfinamide** and CuSO₄ in CH₂Cl₂ at room temperature, add the aldehyde.
- Stir the reaction mixture vigorously for 12-24 hours.
- Monitor the reaction progress by TLC.
- Upon completion, filter the reaction mixture through a pad of Celite, and wash the Celite pad with CH₂Cl₂.
- Concentrate the filtrate under reduced pressure to afford the crude N-tert-butanesulfinyl imine, which is often used in the next step without further purification.

Protocol 2.1.2: Ti(OEt)₄-Mediated Condensation of Ketones[1][5]

- Materials:
 - **(S)-(-)-tert-Butylsulfinamide**
 - Ketone (2.0 equiv)
 - Titanium (IV) Ethoxide (Ti(OEt)₄) (1.1 equiv)
 - Tetrahydrofuran (THF)
- Procedure:
 - To a solution of **(S)-(-)-tert-butylsulfinamide** in THF, add the ketone followed by Ti(OEt)₄.
 - Heat the reaction mixture to 60-70 °C and stir for 3-12 hours.
 - Monitor the reaction progress by TLC or GC.
 - Upon completion, cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.
 - Filter the resulting suspension through a pad of Celite, and wash the Celite pad with ethyl acetate.

- Separate the organic layer of the filtrate, and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. The crude N-tert-butanesulfinyl ketimine can be purified by flash chromatography.

Diastereoselective Nucleophilic Addition to N-tert-Butanesulfinyl Imines

The stereochemical outcome of this step is crucial for the overall enantioselectivity of the synthesis.

Protocol 2.2.1: Grignard Reagent Addition^[6]

- Materials:
 - N-tert-Butanesulfinyl imine
 - Grignard reagent (e.g., MeMgBr , EtMgBr) (1.5 equiv)
 - Anhydrous solvent (e.g., THF, CH_2Cl_2)
- Procedure:
 - Dissolve the N-tert-butanesulfinyl imine in the anhydrous solvent and cool the solution to the desired temperature (typically $-78\text{ }^\circ\text{C}$ or $-48\text{ }^\circ\text{C}$).
 - Slowly add the Grignard reagent to the cooled solution.
 - Stir the reaction mixture at the same temperature for 3-6 hours.
 - Quench the reaction by the slow addition of saturated aqueous NH_4Cl solution.
 - Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. The crude product can be purified by flash

chromatography.

Deprotection of the tert-Butylsulfinyl Group

The final step involves the removal of the chiral auxiliary to yield the desired chiral amine.

Protocol 2.3.1: Acidic Cleavage[7][8]

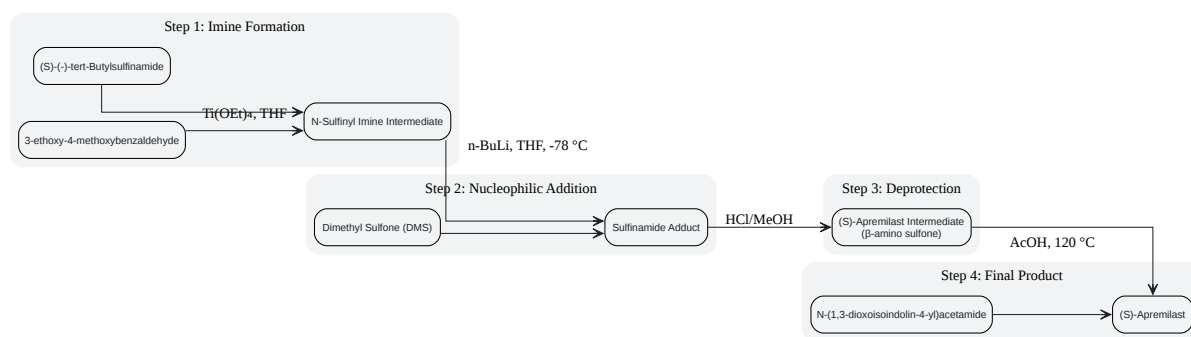
- Materials:
 - N-tert-Butylsulfinyl-protected amine
 - Hydrochloric acid (HCl) in a protic solvent (e.g., 4 M HCl in 1,4-dioxane or methanolic HCl)
 - Organic solvent (e.g., methanol, diethyl ether)
- Procedure:
 - Dissolve the sulfonamide in a minimal amount of methanol.
 - Add the HCl solution (typically 2-4 equivalents) and stir the mixture at room temperature for 0.5-1 hour.
 - Concentrate the reaction mixture under reduced pressure.
 - The resulting amine hydrochloride salt can often be precipitated by the addition of a less polar solvent like diethyl ether and collected by filtration.

Application in Pharmaceutical Intermediate Synthesis

Synthesis of (S)-Apremilast Intermediate

Apremilast is a phosphodiesterase 4 (PDE4) inhibitor used for the treatment of psoriasis and psoriatic arthritis. The key intermediate, a chiral β -amino sulfone, can be synthesized enantioselectively using **(S)-(-)-tert-butylsulfinamide**. [9][10]

Reaction Scheme:



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Caption: Synthesis of (S)-Apremilast.

Experimental Protocol for (S)-Apremilast Intermediate Synthesis:[9]

- **Imine Formation:** To a solution of **(S)-(-)-tert-butylsulfonamide** (1.0 equiv) in THF, 3-ethoxy-4-methoxybenzaldehyde (1.1 equiv) and $\text{Ti}(\text{OEt})_4$ (2.0 equiv) are added. The mixture is heated at 70 °C for 5 hours. After cooling, the reaction is quenched with brine and filtered. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated to give the N-sulfinyl imine intermediate.
- **Nucleophilic Addition:** A solution of dimethyl sulfone (2.0 equiv) in THF is cooled to -78 °C, and n-BuLi (2.0 equiv) is added dropwise. After stirring for 30 minutes, a solution of the N-sulfinyl imine intermediate (1.0 equiv) in THF is added. The reaction is stirred at -78 °C for 3 hours and then quenched with saturated aqueous NH_4Cl . The product is extracted with ethyl

acetate, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

- Deprotection: The resulting sulfinamide is dissolved in methanol, and a solution of HCl in methanol is added. The mixture is stirred at room temperature for 1 hour. The solvent is evaporated to yield the hydrochloride salt of the (S)-apremilast intermediate.

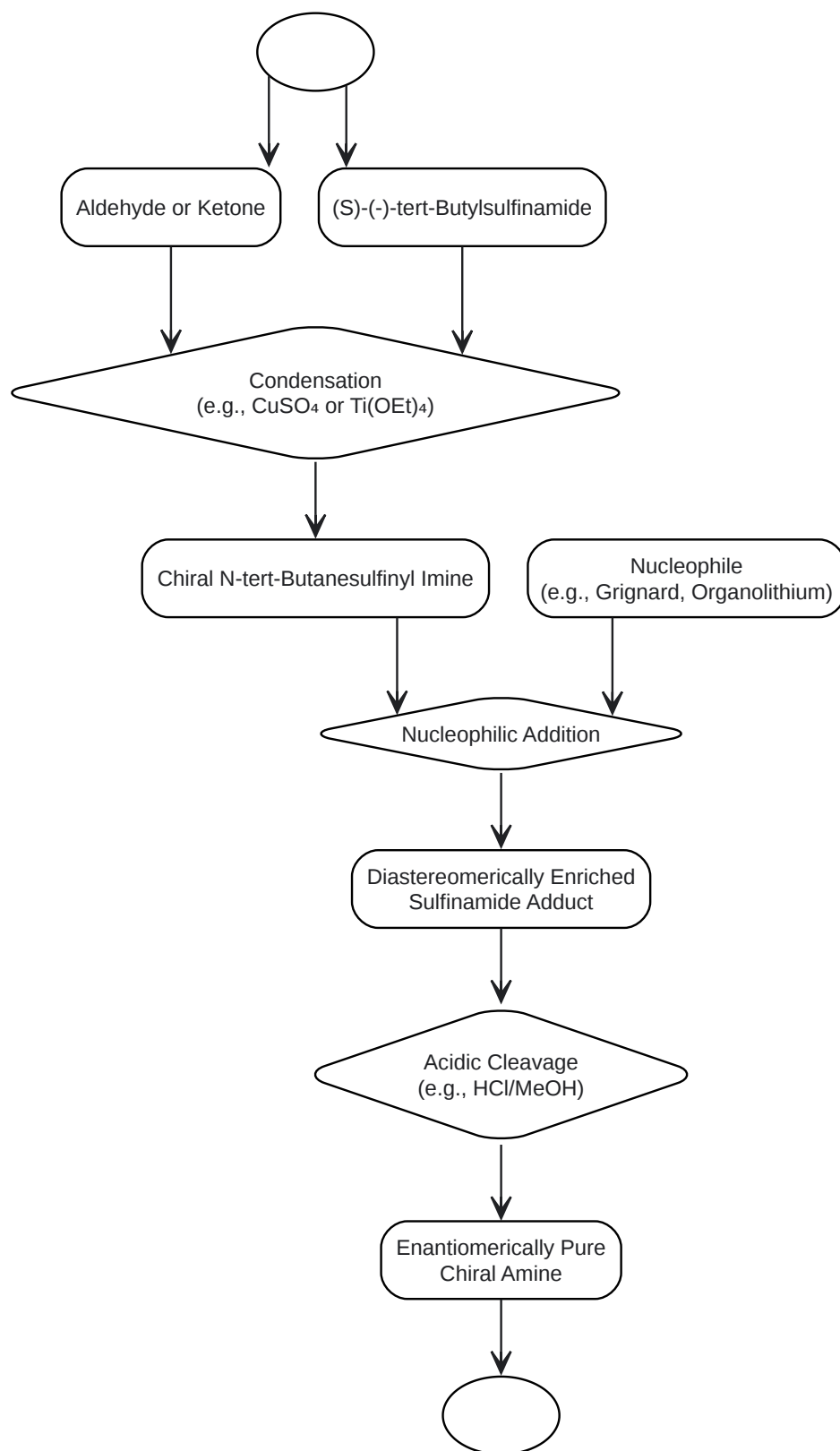
Quantitative Data for Apremilast Intermediate Synthesis:[9]

Step	Product	Yield	Diastereomeric Ratio (d.r.)	Enantiomeric Excess (e.e.)
Imine Formation	N-Sulfinyl Imine Intermediate	89%	N/A	N/A
Nucleophilic Addition	Sulfinamide Adduct	74%	>25:1	N/A
Overall	(S)-Apremilast	56%	N/A	95.5%

Synthesis of Chiral Amines for Sitagliptin and Analogs

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. While several routes to Sitagliptin exist, the use of a chiral auxiliary like **(S)-(-)-tert-butylsulfinamide** can be applied to generate key chiral amine intermediates.[11][12] The general strategy involves the diastereoselective reduction of an N-sulfinyl ketimine.

Workflow for Chiral Amine Synthesis:



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Caption: Asymmetric Chiral Amine Synthesis.

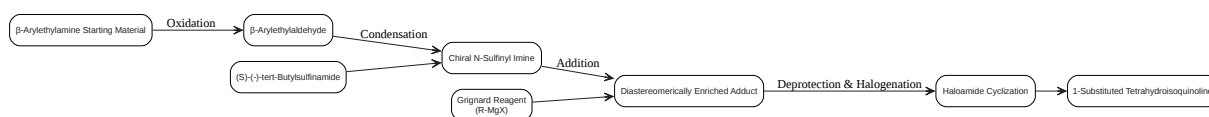
Quantitative Data for Representative Chiral Amine Syntheses:[3][13]

Aldehyde/Ketone Substrate	Nucleophile	Product Amine	Yield (%)	Diastereomeric Ratio (d.r.)
Benzaldehyde	MeMgBr	1-Phenylethanamine	94	98:2
Isobutyraldehyde	PhMgBr	1-Phenyl-2-methylpropan-1-amine	95	98:2
Acetophenone	EtMgBr	2-Phenylbutan-2-amine	85	96:4
3-Pyridinecarboxaldehyde	Vinylmagnesium bromide	1-(Pyridin-3-yl)prop-2-en-1-amine	88	97:3

Synthesis of Tetrahydroisoquinoline Alkaloids

1-Substituted tetrahydroisoquinolines are important scaffolds in numerous natural products and pharmaceuticals. The asymmetric synthesis of these compounds can be achieved through the diastereoselective addition of Grignard reagents to N-sulfinyl imines derived from β -phenethylaldehydes, followed by cyclization.[14][15]

Logical Relationship for Synthesis:



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Caption: Synthesis of THQ Alkaloids.

Quantitative Data for Tetrahydroisoquinoline Synthesis:[15]

Imine Substrate (from β -arylethylaldehyde)	Grignard Reagent	Yield of Adduct (%)	Diastereoselectivity (d.r.)
N-(3,4-dimethoxyphenethylidene)-...	Benzylmagnesium chloride	88	95:5
N-(3,4-dimethoxyphenethylidene)-...	p-Methoxybenzylmagnesium chloride	85	96:4

Conclusion

(S)-(-)-tert-Butylsulfonamide is an exceptionally effective chiral auxiliary for the asymmetric synthesis of a wide range of chiral amines, which are critical intermediates in the pharmaceutical industry. The methodologies presented herein are robust, high-yielding, and provide excellent stereocontrol. The detailed protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis of complex chiral molecules and the development of novel therapeutic agents. The successful application of this auxiliary in the synthesis of intermediates for drugs like Apremilast underscores its significance in modern medicinal chemistry.

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